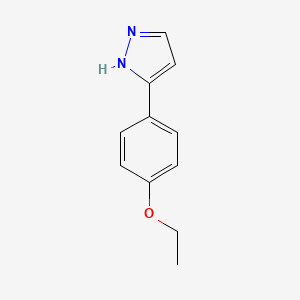

3-(4-Ethoxyphenyl)-1h-pyrazole

Vue d'ensemble

Description

3-(4-Ethoxyphenyl)-1h-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-ethoxyphenyl group. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the ethoxyphenyl group can influence the compound’s chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1h-pyrazole typically involves the cyclization of α,β-unsaturated ketones with hydrazine or its derivatives. One common method is the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Ethoxyphenyl)-1h-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under various conditions, often in the presence of catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Activities :

3-(4-Ethoxyphenyl)-1H-pyrazole exhibits a range of pharmacological activities, making it a valuable scaffold in drug design. Research has demonstrated its potential as:

- Anticancer Agent : Various studies have shown that pyrazole derivatives can inhibit cell proliferation in cancer cell lines, indicating their potential as anticancer agents .

- Anti-inflammatory and Analgesic Properties : Pyrazole derivatives have been reported to possess significant anti-inflammatory effects, with some compounds showing comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Certain pyrazole derivatives have demonstrated notable antibacterial properties against various pathogens, suggesting their potential use in treating infections .

Organic Synthesis

Synthetic Applications :

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. Key applications include:

- Building Block for Pharmaceuticals : The compound acts as a precursor for synthesizing other biologically active molecules, facilitating the development of new drugs .

- Functionalization : The presence of the ethoxy group allows for further functionalization, enhancing the compound's reactivity and potential applications in synthetic chemistry .

Material Science

Potential Applications :

The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Research is ongoing to explore its use in:

- Fluorescent Materials : Pyrazole derivatives are being investigated for their potential use in fluorescent dyes and sensors due to their luminescent properties .

- Agrochemical Development : The compound's biological activity also positions it as a potential lead for developing new agrochemicals that can enhance crop protection .

Case Studies

Several case studies illustrate the efficacy of this compound in various therapeutic contexts:

Mécanisme D'action

The mechanism of action of 3-(4-Ethoxyphenyl)-1h-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cytochrome P450 14α-sterol demethylase, which is involved in sterol biosynthesis . The compound’s effects are mediated through binding to the active site of the enzyme, thereby inhibiting its activity and affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-methoxyphenyl)-1H-pyrazole: Similar structure but with a methoxy group instead of an ethoxy group.

5-(4-chlorophenyl)-1H-pyrazole: Contains a chlorine atom instead of an ethoxy group.

5-(4-nitrophenyl)-1H-pyrazole: Features a nitro group in place of the ethoxy group.

Uniqueness

The presence of the ethoxy group in 3-(4-Ethoxyphenyl)-1h-pyrazole can influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.

Activité Biologique

3-(4-Ethoxyphenyl)-1H-pyrazole is a derivative of the pyrazole class, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of antidiabetic, antimicrobial, and anti-inflammatory research. This article delves into its biological activity, synthesis, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 218.25 g/mol. The structure features an ethoxy group attached to a phenyl ring at the para position (4-position) and a pyrazole moiety at the 1-position. This configuration influences its chemical reactivity and biological properties, particularly through the electron-donating effects of the ethoxy group, which may enhance solubility and bioavailability compared to other derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidiabetic Activity : Preliminary studies suggest that this compound possesses significant antidiabetic properties. In vitro and in vivo studies have shown its potential to regulate glucose levels and improve insulin sensitivity .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. It demonstrates activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Synthesis

The synthesis of this compound typically involves a cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium. Characterization techniques such as IR spectroscopy, H-NMR, C-NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound .

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(4-Methoxyphenyl)-1H-pyrazole | Methoxy group instead of ethoxy | Anticancer activity |

| 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | Chlorine substituent on phenyl ring | Antimicrobial properties |

| 3-(4-Fluorophenyl)-1H-pyrazole | Fluorine substituent | Potential anti-inflammatory effects |

This table illustrates how small changes in substitution patterns can lead to significant differences in biological activity among pyrazole derivatives.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

- Antidiabetic Studies : In one study, compounds similar to this compound were evaluated for their ability to lower blood glucose levels in diabetic animal models. Results indicated a marked improvement in glucose tolerance tests compared to control groups .

- Antimicrobial Evaluations : Another study assessed the antimicrobial activity of various pyrazole derivatives against E. coli and Staphylococcus aureus. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Propriétés

IUPAC Name |

5-(4-ethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUBBHSLONUNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 3-(4-ethoxyphenyl)-1H-pyrazole into liquid crystal molecules?

A1: The research article highlights the use of this compound as a key building block in the synthesis of new liquid crystal molecules. [] The researchers aimed to investigate how incorporating this specific pyrazole derivative, along with variations in terminal alkoxy chain length and central linkage groups, affected the liquid crystalline properties of the resulting compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.